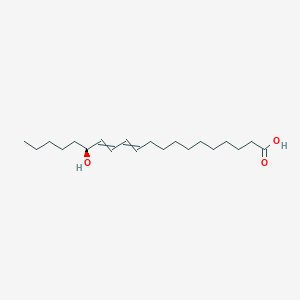

(15S)-15-hydroxyicosa-11,13-dienoic acid

Description

Classification within Oxylipin Lipid Mediators

(15S)-15-hydroxyicosa-11,13-dienoic acid is classified as an oxylipin. Oxylipins are a broad class of oxygenated fatty acids that are produced from polyunsaturated fatty acids (PUFAs) through enzymatic or non-enzymatic pathways. These molecules are critical signaling molecules in a wide range of biological processes.

More specifically, this compound belongs to the hydroxyeicosanoid subgroup of oxylipins. The nomenclature indicates a 20-carbon fatty acid ("icosa") with two double bonds ("dienoic acid") and a hydroxyl group (-OH) at the 15th carbon position with a specific stereochemistry (S). This compound is also known by the abbreviation 15(S)-HEDE. It is the S-enantiomer of 15-HEDE, which is formed from eicosadienoic acid. caymanchem.com

The enzymatic production of such hydroxylated fatty acids is often mediated by lipoxygenase (LOX) enzymes. For instance, the related and more extensively studied compound, 15-hydroxyeicosatetraenoic acid (15-HETE), is a well-known product of the 15-lipoxygenase (15-LOX) pathway acting on arachidonic acid. nih.gov While the precise biosynthetic pathway for 15(S)-HEDE is not as well-defined, it is known to be formed from eicosadienoic acid in macrophages. caymanchem.commedchemexpress.com

| Category | Classification |

|---|---|

| Major Lipid Class | Oxylipin |

| Sub-Class | Hydroxyeicosanoid |

| Abbreviation | 15(S)-HEDE |

| Precursor Fatty Acid | Eicosadienoic Acid |

Contextual Significance in Eicosanoid Pathways and Resolution Biology

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in inflammation, immunity, and cellular signaling. nih.gov The racemic mixture, (±)15-HEDE, which contains 15(S)-HEDE, has been shown to inhibit the enzyme 5-lipoxygenase (5-LO) with an IC50 of 35 μM. caymanchem.commedchemexpress.com The 5-LOX pathway is a key route for the production of pro-inflammatory leukotrienes. This inhibitory action suggests a potential role for 15(S)-HEDE in modulating inflammatory responses.

In the context of resolution biology, which focuses on the active processes that terminate inflammation and promote healing, the roles of specific lipid mediators are of great interest. While the pro-resolving functions of other hydroxyeicosanoids like the resolvins and lipoxins are well-established, the specific contribution of 15(S)-HEDE to the resolution of inflammation is an area that requires further research.

However, studies on the racemic mixture of 15-HEDE have provided some initial insights. In a mouse model of allergic rhinitis, levels of 15-HEDE were found to be increased. Furthermore, administration of 15-HEDE led to vasodilation and increased vascular permeability, suggesting it may act as an exacerbating factor in this inflammatory condition. These findings point towards a pro-inflammatory role for 15-HEDE, which may seem contradictory to its 5-LOX inhibitory activity. This highlights the complexity of eicosanoid signaling, where a single molecule can have diverse and context-dependent effects.

| Finding | Biological Context | Observed Effect | Reference |

|---|---|---|---|

| Inhibition of 5-Lipoxygenase | In vitro | IC50 = 35 μM | caymanchem.commedchemexpress.com |

| Increased Levels | Mouse model of allergic rhinitis | Associated with allergic inflammation | |

| Vasodilation and Vascular Hyperpermeability | Mouse model | Suggests a pro-inflammatory role |

Further investigation is necessary to delineate the specific actions of the 15(S) stereoisomer from its racemic mixture and to fully understand its place within the intricate network of eicosanoid signaling and the resolution of inflammation.

Properties

IUPAC Name |

(15S)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425005 | |

| Record name | 15(S)-HEDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92693-04-4 | |

| Record name | 15(S)-HEDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Enzymatic Generation of 15s 15 Hydroxyicosa 11,13 Dienoic Acid

Precursor Fatty Acids and Initial Oxygenation

The journey to forming (15S)-15-hydroxyicosa-11,13-dienoic acid starts with the mobilization of a specific polyunsaturated fatty acid from cellular phospholipids. This initial step is critical as it provides the substrate for the subsequent enzymatic machinery.

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is a fundamental precursor for a wide array of signaling molecules known as eicosanoids, which include prostaglandins, leukotrienes, and hydroxylated derivatives like this compound. wikipedia.orgbritannica.com Typically esterified within the phospholipids of cell membranes, AA is released in response to various stimuli through the action of phospholipase enzymes. sigmaaldrich.com This release makes arachidonic acid available as a substrate for several metabolic pathways. sigmaaldrich.com The human body utilizes arachidonic acid as the starting material for the synthesis of these essential substances. britannica.com Its metabolism can proceed down multiple enzymatic routes, one of which is the lipoxygenase pathway, leading to the formation of hydroxylated oxylipins. britannica.comsigmaaldrich.com

Once arachidonic acid is released, it is metabolized by a family of enzymes known as lipoxygenases (LOX). wikipedia.orgnih.gov Specifically, the enzyme 15-lipoxygenase-1 (15-LO-1 or ALOX15) catalyzes the introduction of molecular oxygen into the arachidonic acid backbone. wikipedia.org This reaction results in the formation of an unstable intermediate, (15S)-hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid (15S-HpETE). wikipedia.orgreactome.orgpnas.org This hydroperoxide is the direct precursor to the final hydroxy compound. pnas.org The activity of 15-LO-1 is prominent in various cells, including human eosinophils, mast cells, and alveolar macrophages, and is considered a key step in the production of 15-series eicosanoids. pnas.orgnih.gov

| Enzyme Family | Specific Enzyme | Substrate | Product |

| Lipoxygenases (LOX) | 15-Lipoxygenase-1 (15-LO-1) | Arachidonic Acid | (15S)-hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid (15S-HpETE) |

Stereospecific Reduction of Hydroperoxides

The hydroperoxy intermediate formed by the lipoxygenase pathway is chemically reactive and must be converted to a more stable form. This conversion is a critical step that yields the final bioactive molecule.

The unstable hydroperoxide, 15S-HpETE, is rapidly reduced to its corresponding stable alcohol, this compound, which is also widely known as 15(S)-hydroxyeicosatetraenoic acid or 15(S)-HETE. reactome.orgpnas.org This enzymatic reduction is a stereospecific process, ensuring the formation of the (15S) isomer, which is the biologically relevant form. nih.gov This conversion is essential for the biological activity of the final product.

The reduction of 15S-HpETE to 15(S)-HETE is primarily catalyzed by glutathione peroxidases (GPXs). reactome.org These enzymes utilize glutathione (GSH) as a reducing agent to detoxify the hydroperoxide group, converting it into a hydroxyl group. reactome.orgnih.gov This reaction not only produces the final bioactive lipid but also protects the cell from the potential damage that can be caused by reactive hydroperoxides. nih.gov The activity of GPXs is crucial for maintaining cellular homeostasis during inflammatory responses where lipoxygenase products are generated. nih.gov

| Precursor | Enzyme Family | Key Function | Final Product |

| (15S)-hydroperoxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid (15S-HpETE) | Glutathione Peroxidases (GPXs) | Stereospecific reduction of the hydroperoxide group | This compound (15(S)-HETE) |

Transcellular Biosynthesis Mechanisms involving 15-Hydroxylated Precursors

The synthesis of eicosanoids is not always confined to a single cell. Often, it involves a cooperative effort between different cell types in a process termed transcellular biosynthesis. nih.govnih.govconsensus.app This mechanism allows for a greater diversity of bioactive lipid mediators to be produced within a specific microenvironment. nih.gov

In this process, a "donor" cell synthesizes and releases a chemically unstable intermediate, which is then taken up and processed by a nearby "accessory" cell into a final, biologically active product. nih.gov For instance, cells rich in 15-lipoxygenase, such as eosinophils or macrophages, can generate 15-HpETE or 15(S)-HETE from arachidonic acid. nih.gov These intermediates can then be released and transferred to other cells, such as neutrophils or platelets, which may lack 15-lipoxygenase but possess other enzymes capable of further metabolizing these precursors. nih.gov For example, human alveolar macrophages can generate 15(S)-HETE, and when exposed to leukotriene A4 (LTA4), they can increase the production of lipoxins, which are products requiring the combined action of different lipoxygenase pathways, highlighting a classic example of transcellular metabolism. nih.govresearchgate.net This intercellular cooperation is a vital mechanism for amplifying and diversifying the production of potent lipid mediators during physiological and pathological responses. nih.gov

Metabolic Fates and Enzymatic Transformations of 15s 15 Hydroxyicosa 11,13 Dienoic Acid

Oxidation by 15-Hydroxyeicosanoid Dehydrogenase (15-HEDH)

15-Hydroxyeicosanoid Dehydrogenase (15-HEDH) is an oxidoreductase that plays a significant role in the metabolism of 15-hydroxylated eicosanoids. This enzyme catalyzes the conversion of the 15-hydroxyl group into a keto group, a transformation that significantly alters the biological properties of the substrate molecule.

The enzymatic action of a 15-hydroxyeicosatetraenoate dehydrogenase on 15-hydroxylated eicosanoids, such as 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a compound structurally related to (15S)-15-hydroxyicosa-11,13-dienoic acid, results in the formation of its corresponding 15-keto analog, known as 15-oxo-eicosatetraenoic acid (15-oxo-ETE). wikipedia.orgwikipedia.org This conversion is a critical step in the catabolism of these lipid mediators. nih.gov The formation of these keto-analogs, which are electrophilic α,β-unsaturated ketone derivatives, is not merely an inactivation step but generates chemically reactive signaling molecules. nih.gov While initially viewed as a process to inactivate potent signaling molecules like prostaglandins, the oxidation products themselves, such as 15-oxo-ETE, can possess their own distinct biological activities, including anti-proliferative properties. nih.govnih.govnih.gov

The catalytic activity of dehydrogenase enzymes is dependent on the presence of specific cofactors that act as electron acceptors or donors. In the case of the dehydrogenase responsible for oxidizing 15-hydroxyeicosatetraenoic acid to 15-oxo-ETE, the preferred cofactor is Nicotinamide Adenine Dinucleotide (NAD+). wikipedia.org The enzyme utilizes NAD+ as the electron acceptor in the oxidation reaction, which is subsequently reduced to NADH. wikipedia.org This is in contrast to other eicosanoid dehydrogenases, such as 5-hydroxyeicosanoid dehydrogenase (5-HEDH), which preferentially use NADP+ as a cofactor. wikipedia.orgnih.gov 15-Hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin metabolism, is also a cytosolic, NAD+-dependent enzyme. nih.govnih.govwikipedia.orgnih.gov The reliance on NAD+ is a distinguishing feature of the enzymes that metabolize the 15-hydroxyl group of eicosanoids. wikipedia.org

| Enzyme Family | Substrate Example | Product Example | Cofactor Preference |

| 15-Hydroxyeicosanoid Dehydrogenase | 15(S)-HETE | 15-oxo-ETE | NAD+/NADH wikipedia.org |

| 15-Hydroxyprostaglandin Dehydrogenase | Prostaglandin E2, 15(S)-HETE | 15-keto-PGE2, 15-oxo-ETE | NAD+/NADH nih.govnih.govwikipedia.org |

| 5-Hydroxyeicosanoid Dehydrogenase | 5(S)-HETE | 5-oxo-ETE | NADP+/NADPH wikipedia.orgnih.gov |

Metabolism by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) is a primary enzyme responsible for the catabolism of prostaglandins and other hydroxylated lipid mediators. nih.govnih.gov It is widely distributed in mammalian tissues and plays a crucial role in regulating the levels and activities of these signaling molecules. nih.gov

15-PGDH is the principal enzyme that catalyzes the conversion of hydroxylated arachidonic acid derivatives to their corresponding oxidized metabolites. nih.govnih.gov Its action is not limited to prostaglandins; it also metabolizes other 15-hydroxylated fatty acids. For instance, 15(S)-HETE is a known substrate for 15-PGDH, which oxidizes it to 15-oxo-ETE. nih.govnih.gov Purified lung PGDH has been shown to oxidize 15-HETE to 15-keto-5,8,11-cis-13-trans-eicosatetraenoic acid (15-KETE). nih.gov The enzyme exhibits specificity for substrates containing a hydroxyl group at the carbon-15 position. nih.gov The oxidation of these hydroxylated fatty acids by 15-PGDH is often considered a mechanism of biological inactivation, as it terminates the signaling of the parent molecule. nih.gov However, the resulting electrophilic products can also trigger anti-inflammatory and anti-proliferative responses. nih.govnih.gov

| Substrate | Enzyme | Product | Km Value (µM) |

| 15-HETE | Lung PGDH | 15-KETE | 16 nih.gov |

| PGE1 | Lung PGDH | 15-keto-PGE1 | ~40 (calculated from data) nih.gov |

| 5,15-diHETE | Lung PGDH | 5-hydroxy-15-keto-ETE | 138 nih.gov |

| 8,15-diHETE | Lung PGDH | 8-hydroxy-15-keto-ETE | 178 nih.gov |

| 12-HHT | Lung PGDH | 12-keto-HHT | 12 nih.gov |

Further Enzymatic Conversions and Downstream Metabolites

Following the initial oxidation of the 15-hydroxyl group, the resulting keto-metabolites can undergo further enzymatic transformations, leading to a variety of downstream products. These subsequent metabolic steps can further modify the biological activity and facilitate the elimination of the compounds.

The 15-oxo-ETE generated from the oxidation of 15(S)-HETE can be further metabolized through conjugation with glutathione. wikipedia.org This reaction forms a 13-glutathione, 15-oxo adduct. wikipedia.org This glutathione conjugate can then be processed by the enzyme γ-glutamyl-transferase, which cleaves the glutamyl residue to produce 13-cysteinyl-glycine, 15-oxo-eicosatrienoic acid. wikipedia.org These downstream metabolites represent further steps in the detoxification and clearance pathway for 15-hydroxylated eicosanoids.

Cellular and Molecular Mechanisms of Action for 15s 15 Hydroxyicosa 11,13 Dienoic Acid and Its Metabolites

Receptor Interactions and Signaling Pathways

The biological effects of (15S)-15-hydroxyicosa-11,13-dienoic acid and its related metabolites are initiated by their interaction with cell surface and intracellular receptors, which in turn triggers downstream signaling events.

G Protein-Coupled Receptor (GPCR) Modulation

While specific GPCRs for this compound are not fully elucidated, its precursor, 15(S)-HETE, is known to elicit biological effects that are characteristic of GPCR-mediated signaling. For instance, 15(S)-HETE induces concentration-dependent contractions in isolated rabbit pulmonary arteries, a response often mediated by GPCRs coupled to intracellular calcium mobilization. nih.gov The structural similarity suggests that this compound might interact with a similar subset of GPCRs, although direct evidence is pending.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism (e.g., PPARγ)

A significant mechanism of action for metabolites of arachidonic acid involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression. The related compound 15-hydroxyeicosatetraenoic acid (15-HETE) has been shown to function as an agonist for PPARs. nih.gov It preferentially activates PPARβ/δ and, to a lesser extent, PPARα and PPARγ. nih.gov This activation is achieved through direct binding to the ligand-binding domain of the receptor. nih.govnih.gov For instance, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), another arachidonic acid metabolite, binds to the ligand-binding domain of PPARα with a dissociation constant (Kd) of 1.4 µM. nih.gov The activation of PPARs by these lipid mediators leads to the modulation of target gene expression. nih.gov For example, 15-HETE induces the expression of the PPAR target gene, angiopoietin-like 4 (Angptl4), in a PPARβ/δ-dependent manner. nih.gov

Modulation of Intracellular Signaling Cascades

Following receptor engagement, this compound and its metabolites can influence a variety of intracellular signaling pathways, thereby affecting cellular function.

Impact on Kinase Activities (e.g., PKC, MAPK)

Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs) are crucial signaling molecules that can be modulated by lipid mediators. In hyperglycemic conditions, increased levels of diacylglycerol (DAG) can lead to the activation of PKC isoforms. nih.govfrontiersin.org This activation can, in turn, trigger MAPK cascades. nih.gov While direct studies on this compound are limited, its precursor 15(S)-HETE has been demonstrated to activate the PI3K-Akt-mTOR-S6K1 signaling pathway in human dermal microvascular endothelial cells (HDMVEC). nih.gov This is evidenced by the time-dependent phosphorylation of Akt and S6K1 upon stimulation with 15(S)-HETE. nih.gov The use of specific inhibitors has confirmed that this activation is dependent on PI3K and mTOR. nih.gov

| Kinase | Effect of Related Compounds | Cell Type | Reference |

| Akt | Phosphorylation stimulated by 15(S)-HETE | HDMVEC | nih.gov |

| S6K1 | Phosphorylation stimulated by 15(S)-HETE | HDMVEC | nih.gov |

Influence on Transcription Factor Regulation (e.g., NF-κB, AP-1)

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are key transcription factors that regulate inflammatory responses and gene expression. researchgate.netnih.gov Their activity can be influenced by various signaling pathways, including those initiated by lipid mediators. For example, heavy metals can induce oxidative stress, leading to the activation of NF-κB and AP-1. nih.gov The activation of these transcription factors is a critical step in modulating the expression of genes like Cyp1a1. nih.gov While direct evidence for this compound is not available, other anti-inflammatory agents have been shown to inhibit the activation of both NF-κB and AP-1. researchgate.net

Effects on Cellular Processes and Gene Expression

The modulation of the aforementioned signaling pathways by this compound and its metabolites ultimately translates into changes in various cellular processes and the expression of specific genes.

The precursor molecule, 15(S)-HETE, has been shown to stimulate angiogenesis. nih.gov This is supported by its ability to induce tube formation and migration in HDMVECs and to promote angiogenesis in an in vivo Matrigel plug assay. nih.gov These effects are mediated by the activation of the PI3K-Akt-mTOR-S6K1 signaling pathway. nih.gov Furthermore, 15(S)-HETE and its stable analog have been observed to increase the incorporation of [3H]-thymidine in vascular smooth muscle cells, indicating a proliferative effect. nih.gov

In the context of gene expression, the activation of PPARs by related compounds leads to the regulation of target genes. As mentioned, 15-HETE induces the expression of Angptl4 via PPARβ/δ. nih.gov Similarly, 14,15-DHET increases the expression of carnitine palmitoyltransferase 1A, a PPARα-responsive gene, in transfected HepG2 cells. nih.gov Lipid peroxidation products have also been shown to modulate the gene expression of antioxidant defense mechanisms. mdpi.com

| Cellular Process | Effect of Related Compounds | Mediating Pathway | Reference |

| Angiogenesis | Stimulated by 15(S)-HETE | PI3K-Akt-mTOR-S6K1 | nih.gov |

| Cell Proliferation | Increased by 15(S)-HETE and its analog in vascular smooth muscle cells | Not specified | nih.gov |

| Gene | Regulation by Related Compounds | Receptor/Pathway | Cell Type | Reference |

| Angptl4 | Induced by 15-HETE | PPARβ/δ | Not specified | nih.gov |

| Carnitine palmitoyltransferase 1A | Increased by 14,15-DHET | PPARα | HepG2 | nih.gov |

Transcriptomic Alterations

This compound, a monohydroxy fatty acid derived from dihomo-gamma-linolenic acid, exerts influence on cellular processes through the modulation of gene expression. A key transcriptomic alteration observed is the regulation of nuclear transcription factors. Research has demonstrated that this compound can upregulate the expression of Activator Protein-1 (AP-1). nih.gov AP-1 is a critical transcription factor involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Its modulation by this compound is a pivotal part of the compound's anti-proliferative effects. nih.gov In studies on experimentally induced epidermal hyperproliferation, the application of this fatty acid reversed the hyperproliferative state and was associated with an upregulation of epidermal AP-1 expression. nih.gov

The regulation of the enzyme responsible for the synthesis of such fatty acids, 15-lipoxygenase (15-LOX), is itself subject to complex transcriptional control, including epigenetic modifications like histone and DNA methylation, which dictate its tissue-specific expression. nih.govnih.gov While this regulation governs the availability of 15-LOX, the subsequent actions of its products, like this compound, involve direct downstream effects on transcription factors such as AP-1. nih.gov

Table 1: Effects of this compound on Gene Expression

| Target Gene/Protein | Effect | Cellular Context | Observed Outcome | Source |

|---|---|---|---|---|

| Activator Protein-1 (AP-1) | Upregulation | Guinea Pig Epidermis | Modulation of proliferation and apoptosis | nih.gov |

Regulation of Apoptosis and Proliferation

A significant aspect of the molecular action of this compound is its ability to suppress cellular hyperproliferation and modulate apoptosis, or programmed cell death. nih.gov This anti-proliferative effect has been demonstrated in models of epidermal hyperplasia, where its application reversed abnormal cell growth. nih.gov A synthetic, more stable isomer of the related compound 15(S)-HETE has also been shown to produce a concentration-dependent inhibition of proliferation in human hormone-independent prostate carcinoma PC-3 cells. nih.gov

The mechanism underlying these effects involves the direct regulation of key apoptotic proteins. Studies have shown that this compound treatment leads to the suppression of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein. nih.gov Concurrently, it causes an elevation of caspase-3, a crucial executioner caspase in the apoptotic cascade. nih.gov The dual action of downregulating an apoptosis inhibitor (Bcl-2) while upregulating an apoptosis promoter (caspase-3) shifts the cellular balance towards programmed cell death, thereby countering excessive proliferation. nih.gov

It is noteworthy that the broader context of lipoxygenase pathways and apoptosis can be complex. Some studies have reported that 15-LOX activity can block apoptosis by up-regulating Bcl-2, suggesting that the ultimate cellular outcome may be dependent on the specific cell type, the metabolic context, and the particular fatty acid metabolite involved. pnas.org

Table 2: Regulation of Apoptotic and Proliferative Factors by this compound

| Target Protein | Effect | Protein Function | Cellular Outcome | Source |

|---|---|---|---|---|

| B-cell lymphoma 2 (Bcl-2) | Suppression | Anti-apoptotic | Promotion of apoptosis | nih.gov |

| Caspase-3 | Elevation | Pro-apoptotic | Execution of apoptosis | nih.gov |

| Cell Proliferation | Inhibition/Suppression | Cell growth and division | Reversal of epidermal hyperproliferation | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| 15(S)-Hydroxyeicosatetraenoic acid | 15(S)-HETE |

| Dihomo-γ-linolenic acid | DGLA |

| B-cell lymphoma 2 | Bcl-2 |

| Activator Protein-1 | AP-1 |

Pathophysiological Implications of 15s 15 Hydroxyicosa 11,13 Dienoic Acid in Disease Models

Role in Inflammatory and Autoimmune Disorders

The potential influence of (15S)-15-hydroxyicosa-11,13-dienoic acid in inflammatory and autoimmune conditions can be inferred from the activities of related hydroxy fatty acids in various experimental settings.

Insights from Cellular Models

Findings in Animal Models (e.g., Multiple Sclerosis, Asthma)

In the context of allergic inflammation, a study on a mouse model of allergic rhinitis, which shares pathological features with asthma, identified a related compound, 15-hydroxy-11Z,13Z-eicosadienoic acid (15-HEDE), as an exacerbating factor for nasal congestion. nih.gov Repeated administration of ovalbumin to sensitize the mice led to an increase in 15-HEDE levels in nasal lavage fluid. nih.gov Further experiments showed that 15-HEDE induced vasodilation and vascular hyperpermeability, leading to nasal mucosal thickening and symptoms of nasal congestion. nih.gov

With regard to asthma, research has highlighted the significance of a closely related tetraenoic acid, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). Studies have shown that 15(S)-HETE is the most abundant arachidonic acid metabolite in human bronchi, with its production being significantly higher in tissues from asthmatic patients compared to non-asthmatics. nih.gov The airway epithelium appears to be the primary source of this mediator. nih.gov Although direct causality in animal models for asthma is still under investigation, these findings strongly suggest an involvement of 15-lipoxygenase products in airway inflammation.

Direct evidence linking This compound to animal models of multiple sclerosis is currently lacking.

Association with Cancer Progression in Preclinical Models

The involvement of hydroxy fatty acids in cancer is multifaceted, with different compounds exhibiting either pro- or anti-tumorigenic properties. The potential role of This compound can be extrapolated from studies on similar molecules.

Cellular Oncogenic Pathways

Research has shed light on the impact of related lipid mediators on key cancer signaling pathways. For example, 15(S)-HETE has been shown to induce angiogenesis, a critical process in tumor growth and metastasis, by activating the PI3K-Akt-mTOR-S6K1 signaling pathway in human dermal microvascular endothelial cells. nih.gov Conversely, other studies have demonstrated that 15(S)-HETE can inhibit the proliferation of certain cancer cell lines, such as HT-29 colorectal and PC3 prostate cancer cells. caymanchem.com

Another related compound, 13-S-hydroxyoctadecadienoic acid (13-S-HODE), a metabolite of linoleic acid, has been identified as a tumor-suppressive molecule. It has been shown to directly bind to and inhibit the kinase activity of mTOR, a central regulator of cell growth and proliferation. biorxiv.org Furthermore, 13-S-HODE can induce apoptosis in colorectal cancer cells by down-regulating the peroxisome proliferator-activated receptor-delta (PPAR-delta). nih.gov A stable synthetic isomer of 15(S)-HETE also demonstrated inhibitory effects on the proliferation and migration of human hormone-independent prostate carcinoma PC-3 cells. nih.govnih.gov

These contrasting effects highlight the complexity of how hydroxy fatty acids interact with cellular oncogenic pathways, which may be cell-type and context-dependent.

Animal Model Studies on Tumorigenesis

The in vivo relevance of these cellular findings is supported by animal model studies. The down-regulation of PPAR-delta by 13-S-HODE, leading to apoptosis, was demonstrated to be a relevant signaling pathway in nude mouse xenograft models of colorectal cancer. nih.gov Similarly, the expression of arachidonate (B1239269) 15-lipoxygenase, the enzyme responsible for producing 13-S-HODE, was shown to suppress tumor xenograft growth, an effect attributed to the inhibition of mTOR signaling. biorxiv.org

While these studies provide a framework for understanding how This compound might influence tumor development, direct investigations using this specific compound in animal models of tumorigenesis are needed for confirmation.

Influence on Metabolic Dysregulation in Animal Models

Currently, there is a lack of direct scientific evidence from animal models investigating the specific influence of This compound on metabolic dysregulation, such as that seen in diet-induced obesity or insulin (B600854) resistance. While numerous studies have utilized high-fat diet-induced obesity models in various mouse strains (e.g., Kunming, C57BL/6, BALB/c, and ICR) to study the effects of different interventions, the role of this particular hydroxy fatty acid has not been explored in these contexts. nih.govrsc.orgnih.govmdpi.commdpi.com

Research on other hydroxyeicosatetraenoic acids, such as 20-HETE, has indicated a potential role in obesity-driven insulin resistance. In a mouse model of 20-HETE overproduction, a high-fat diet led to significant weight gain, hyperglycemia, and hyperinsulinemia, which were attenuated by a 20-HETE antagonist. nih.gov These findings suggest that different hydroxy fatty acids can have profound effects on metabolic homeostasis, but specific studies on This compound are required to determine its particular role, if any, in metabolic dysregulation.

Cardiovascular Disease Models and Lipid Mediator Balance

The progression of cardiovascular diseases, particularly atherosclerosis, is intrinsically linked to chronic inflammation within the vascular wall. mdpi.comnih.gov This inflammatory process is orchestrated by a complex network of signaling molecules, among which lipid mediators play a pivotal role. nih.gov These mediators, derived from polyunsaturated fatty acids, can be broadly categorized into two opposing classes: pro-inflammatory and pro-resolving. An imbalance between these factions, favoring a sustained pro-inflammatory state, is a hallmark of atherosclerotic lesion development. nih.govnih.gov this compound (15-HEDE) is a lipid mediator whose role in this balance is an area of active investigation, with studies in various disease models revealing its potential to modulate key pathophysiological processes in the cardiovascular system.

Atherosclerosis is characterized by the accumulation of lipids and inflammatory cells within the artery wall, leading to plaque formation. mdpi.com The initiation and progression of this disease involve a cascade of events, including endothelial dysfunction, vascular inflammation, and platelet activation. mdpi.combohrium.com Lipid mediators derived from the lipoxygenase (LOX) pathway, including 15-HEDE, are implicated in these processes. nih.govnih.gov While some specialized pro-resolving mediators (SPMs) like resolvins and lipoxins actively terminate inflammation and promote tissue repair, other lipid mediators can exacerbate inflammatory responses. mdpi.comnih.gov

Research into 15-HEDE has highlighted its effects on vascular contractility and permeability, which are critical factors in cardiovascular homeostasis. In mouse models, 15-HEDE has been shown to induce vasodilation and increase vascular permeability, actions that can be considered pro-inflammatory in the context of diseases like atherosclerosis. researchgate.netresearchgate.net Studies on isolated mouse aortae demonstrated that 15-HEDE induces vasodilation, an effect that was observed in vessels pre-contracted with U46619, a thromboxane (B8750289) A2 analog. researchgate.net

Table 1: Effect of this compound (15-HEDE) on Vascular Parameters in Mouse Models

| Parameter | Model System | Pre-contraction Agent | Concentration of 15-HEDE | Observed Effect | Source |

|---|---|---|---|---|---|

| Arterial Diameter | Mouse Ear Vasculature | None | Not Specified | Increased diameter (vasodilation) | researchgate.net |

| Venous Diameter | Mouse Ear Vasculature | None | Not Specified | Increased diameter (vasodilation) | researchgate.net |

| Vascular Permeability | Mouse Ear Vasculature | None | Not Specified | Increased Evans blue leakage | researchgate.net |

| Aortic Contractility | Isolated Mouse Aortae | U46619 (3-10 nM) | 0.1–3 μM | Vasodilation | researchgate.net |

| Endothelial Barrier Function | Human Umbilical Vein Endothelial Cells (HUVECs) | None | 1 μM | Decreased Transendothelial Electrical Resistance (TER) | researchgate.net |

Furthermore, in vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that 15-HEDE disrupts endothelial barrier function. researchgate.net This is evidenced by a decrease in transendothelial electrical resistance (TER), indicating increased permeability of the endothelial layer. researchgate.net Such a compromise of the endothelial barrier is a critical early event in atherosclerosis, as it facilitates the infiltration of lipoproteins and inflammatory cells into the vessel wall.

The balance of lipid mediators also significantly influences platelet function, a key component of atherothrombosis. bohrium.comeuropa.eu While direct studies on 15-HEDE and platelet aggregation in specific cardiovascular models are limited, research on structurally and biosynthetically related 15-LOX products provides crucial insights. For instance, compounds like 15-hydroxy-eicosatetraenoic acid (15-HETE) and 15-hydroxy-eicosapentaenoic acid (15-HEPE) have been shown to negatively regulate platelet reactivity. nih.gov These lipids inhibit collagen-induced platelet aggregation by attenuating intracellular signaling pathways, including calcium mobilization and protein kinase C activity. nih.gov This anti-aggregatory effect highlights the complexity of the 15-LOX pathway, which can generate mediators with opposing functions.

Table 2: Inhibitory Effects of 15-Lipoxygenase (15-LOX) Metabolites on Collagen-Induced Platelet Aggregation

| 15-LOX Metabolite | Model System | Agonist | Concentration for Max Inhibition | Key Mechanism | Source |

|---|---|---|---|---|---|

| 15-HETrE | Washed Human Platelets | Collagen (0.25 μg/mL) | 10 μM | Inhibition of intracellular signaling (αIIbβ3, PKC, Ca2+ mobilization) | nih.gov |

| 15-HETE | Washed Human Platelets | Collagen (0.25 μg/mL) | 10 μM | Inhibition of intracellular signaling (αIIbβ3, PKC, Ca2+ mobilization) | nih.gov |

| 15-HEPE | Washed Human Platelets | Collagen (0.25 μg/mL) | 10 μM | Inhibition of intracellular signaling (αIIbβ3, PKC, Ca2+ mobilization) | nih.gov |

Advanced Methodologies for Research on 15s 15 Hydroxyicosa 11,13 Dienoic Acid

Quantitative and Chiral Lipidomics for Stereoisomer Analysis

The accurate quantification and stereochemical characterization of lipid mediators like (15S)-15-hydroxyicosa-11,13-dienoic acid are paramount to understanding their specific biological activities. Chiral lipidomics focuses on the separation and analysis of stereoisomers, which often exhibit distinct or even opposing physiological effects.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the selective and sensitive analysis of this compound. This powerful technique allows for the separation, identification, and quantification of this compound, even in complex biological matrices.

A critical aspect of this analysis is the use of chiral chromatography to resolve the (S) and (R) enantiomers. Chiral columns, such as the ChiralPak AD-RH, are employed to achieve baseline separation of these stereoisomers, which is essential as their biological functions can differ significantly. nih.gov For instance, in the analysis of related hydroxy fatty acids, the (R) enantiomer has been shown to elute earlier than the (S) enantiomer. nih.gov

The methodology involves several key steps. First, lipids are extracted from the biological sample, often using a method like the Bligh and Dyer extraction. nih.gov Following extraction, the sample is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system. nih.gov Stable isotope-labeled internal standards, such as deuterated analogues, are crucial for accurate quantification via the stable isotope dilution method. nih.govlipidmaps.org

The mass spectrometer is typically operated in negative electrospray ionization (ESI) mode, which is well-suited for acidic lipids. nih.govlipidmaps.org Quantitation is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard, providing high selectivity and sensitivity. lipidmaps.org

| Parameter | Description | Source |

|---|---|---|

| Chromatography Column | ChiralPak AD-RH (150 × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Isocratic elution with methanol:water:acetic acid (95:5:0.1, v/v/v) | nih.gov |

| Flow Rate | 0.3 mL/min | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.govlipidmaps.org |

| Detection Method | Multiple Reaction Monitoring (MRM) | lipidmaps.org |

| Sample Preparation | Bligh and Dyer lipid extraction | nih.gov |

| Internal Standard | Stable isotope-labeled analogue (e.g., 12(S)-HETE-d8) | nih.gov |

In Vitro Cellular Systems for Mechanistic Elucidation

To decipher the specific molecular mechanisms through which this compound exerts its effects, researchers rely on various in vitro cellular systems. These models provide a controlled environment to study cellular responses, signaling pathways, and gene expression changes.

Primary Cell Cultures (e.g., Immune Cells, Endothelial Cells)

Primary cells, which are isolated directly from tissues, offer a model that closely mimics the physiological state of cells in vivo. Human Umbilical Vein Endothelial Cells (HUVECs) are a prominent example used in the study of vascular effects. researchgate.net Research using HUVECs has demonstrated that 15-HEDE can influence endothelial barrier function, a key process in inflammation and vascular permeability. researchgate.net Studies have investigated its impact on transendothelial electrical resistance (TER), showing that the compound can induce changes indicative of altered barrier integrity. researchgate.net Furthermore, 15-oxo-ETE, a metabolite of 15(S)-HETE, has been shown to inhibit the proliferation of HUVECs, suggesting a potential anti-angiogenic role. nih.gov

Established Cell Lines in Pathway Studies

Established or immortalized cell lines provide a renewable and consistent source of cellular material for mechanistic studies. These lines are often used to investigate specific signaling pathways and metabolic conversions. For example, cell lines engineered to express specific enzymes, such as 15-lipoxygenase-1 (15-LO-1), are instrumental in studying the biosynthesis and metabolism of related compounds like 15(S)-HETE. nih.gov Such cellular models have confirmed that 15(S)-HETE can be metabolized to 15-oxo-ETE, and inhibiting the lipoxygenase pathway significantly reduces the production of these metabolites. nih.gov

| Cell Type | Model System | Research Focus | Source |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Primary Cell Culture | Investigating effects on vascular permeability and endothelial barrier function. | researchgate.netnih.gov |

| R15L Cells | Established Cell Line (Expressing 15-LO-1) | Studying the metabolism of 15(S)-HETE to 15-oxo-ETE. | nih.gov |

| Human Monocytes | Primary Cell Culture | Analysis of 15-oxo-ETE biosynthesis from 15(S)-HETE. | nih.gov |

In Vivo Animal Models for Systemic Effects and Disease Mechanisms

While in vitro models are essential for mechanistic insights, in vivo animal models are indispensable for understanding the systemic effects and the role of this compound in the context of a whole organism and in disease pathogenesis.

Model Selection for Physiological and Pathological Studies

The selection of an appropriate animal model is crucial and depends on the specific physiological or pathological process being investigated. nih.gov Murine models, particularly mice, are frequently used due to their genetic tractability and well-characterized immune systems. nih.govresearchgate.net

For instance, an ovalbumin (OVA)-induced mouse model of allergic rhinitis has been used to study the role of 15-HEDE in allergic inflammation. nih.gov In this model, repeated administration of OVA to sensitized mice leads to allergic rhinitis symptoms, and analysis of nasal lavage fluid revealed increased levels of 15-HEDE. nih.gov This model was used to demonstrate that 15-HEDE can exacerbate nasal congestion by causing vasodilation and increasing vascular permeability. nih.gov

Another relevant model is the dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in mice. nih.gov While the primary focus of some studies using this model may be on other eicosanoids, the detection of 15-HEDE in inflamed skin scales from these animals points to its potential involvement in inflammatory skin disorders. nih.gov These models allow researchers to correlate the presence of the lipid mediator with disease phenotypes and to investigate its contribution to the underlying pathology in a complex biological system. nih.govnih.gov

Genetic Manipulation and Knockout Models

The study of this compound and related lipid mediators heavily relies on genetic manipulation and the use of knockout models to elucidate the function of the biosynthetic enzymes involved, primarily 15-lipoxygenase (15-LOX). These techniques allow researchers to understand the physiological and pathological roles of the 15-LOX pathway by observing the effects of its absence or modification.

Gene silencing, using techniques like small interfering RNA (siRNA), has been instrumental in confirming the transcriptional regulation of enzymes responsible for producing 15-LOX metabolites. For instance, studies have demonstrated that the knockdown of the histone methyltransferase SMYD3 leads to a decrease in 15-LOX-1 promoter activity, thereby reducing its expression. plos.org This approach helps to map the regulatory networks that control the synthesis of 15-LOX products.

Knockout mouse models have been crucial in defining the role of the 15-LOX pathway in various diseases. By deleting the gene for 15-LOX (Alox15), scientists can investigate the consequences of a complete lack of its products. For example, silencing the expression of the murine homolog of human 15-LOX-2 has been shown to mitigate atherosclerotic plaque formation. nih.gov While this particular study focused on the arachidonic acid metabolite 8-HETE produced by the murine enzyme, the model provides a powerful tool for investigating the broader contributions of this enzyme family's products, including those derived from other fatty acid precursors. These genetic models are invaluable for validating the enzymatic pathways and for exploring the downstream biological effects of their metabolites in a complex, whole-organism system. nih.govnih.gov

Omics Approaches in Lipid Mediator Research

Transcriptomic Profiling of Target Cells and Tissues

Transcriptomic profiling provides a comprehensive view of how this compound and its enzymatic machinery influence cellular function by analyzing global changes in gene expression. This approach is critical for identifying the signaling pathways and biological processes modulated by 15-LOX products.

Studies in asthmatic patients have utilized transcriptomic techniques to measure 15-LOX messenger RNA (mRNA) expression in sputum cells. nih.gov These analyses revealed that the percentage of cells expressing 15-LOX mRNA, primarily airway macrophages, is significantly higher in asthmatic subjects compared to healthy controls. nih.gov This correlates with increased levels of 15-LOX metabolites, suggesting a transcriptional upregulation of the pathway in inflammatory airway disease. nih.gov

Furthermore, research on the arachidonic acid (AA) metabolic network shows that activating the 15-LOX-1 enzyme not only increases the production of its direct products but also reduces the formation of pro-inflammatory mediators like leukotrienes and prostaglandins. drziweidai.com This indicates a significant shift in the cellular transcriptomic landscape, moving away from pro-inflammatory gene expression profiles towards a pro-resolving state. Computational models of the AA network, supported by experimental data from human whole blood assays, have been used to predict and confirm these network-wide effects on metabolite production. drziweidai.com The regulation of the enzymes themselves can also be influenced by non-coding RNAs, adding another layer of complexity to the transcriptomic control of this pathway. nih.gov

Genomic and Epigenomic Investigations of Enzyme Regulation

The expression and activity of 15-lipoxygenase, the key enzyme in the synthesis of this compound, are tightly controlled by genomic and epigenomic mechanisms. Investigating these regulatory layers is essential for understanding how the production of this lipid mediator is controlled in a cell- and tissue-specific manner.

Genomic Regulation: The human genome contains several functional LOX genes, including ALOX15 and ALOX15B, which encode for 15-LOX-1 and 15-LOX-2, respectively. nih.gov Genetic variations, or polymorphisms, within these genes can impact enzyme activity and have been associated with various human pathologies. nih.gov For example, a specific promoter polymorphism (c.-292C>T) in the ALOX15 gene has been found to increase 15-LOX-1 activity, potentially offering a protective effect against myocardial infarction through the enhanced production of anti-inflammatory metabolites. nih.gov

Epigenomic Regulation: Epigenetic modifications, which alter gene expression without changing the DNA sequence, are critical regulators of 15-LOX. These modifications include DNA methylation and histone modifications.

DNA Methylation: The role of DNA methylation in regulating ALOX15 expression can be context-dependent. Some studies in prostate cancer have suggested that hypermethylation of the promoter leads to an upregulation of 15-LOX-1 expression. plos.org Conversely, in other contexts, treatment with a DNA methyltransferase inhibitor, 5-Aza-2'-desoxycytidine, increased 15-LOX-1 mRNA levels, and in vitro methylation was shown to decrease promoter activity, suggesting that methylation typically silences the gene. nih.gov In osteoarthritis, however, the observed upregulation of 15-LOX-1 was not associated with changes in its promoter methylation status, indicating that other regulatory mechanisms are at play. nih.gov

Histone Modifications: Histone methylation is a key epigenetic switch. The methylation of Histone 3 at Lysine 4 (H3K4) is generally considered a marker for active transcription. plos.org The expression of 15-LOX-1 is dynamically regulated by the enzymes that add or remove these methyl groups. The histone methyltransferase SMYD3 has been shown to bind to the 15-LOX-1 promoter, leading to its transcriptional activation. plos.org This process is counter-regulated by histone demethylases, highlighting a dynamic system that fine-tunes enzyme expression. plos.org

Biochemical and Enzymatic Characterization

Recombinant Enzyme Studies

The detailed biochemical and structural analysis of the enzymes that produce this compound has been made possible through the use of recombinant enzyme systems. By expressing lipoxygenases in host systems like Escherichia coli, researchers can produce large quantities of purified, active enzyme for in-depth characterization. sci-hub.semdpi.com

Recombinant human 15-LOX-1 and 15-LOX-2 have been used extensively to compare their enzymatic properties, such as substrate specificity and the effects of allosteric modulators. nih.gov These studies are crucial for understanding why two different isoforms of the enzyme exist and what their distinct biological roles might be. For example, such systems were used to demonstrate that the products of the lipoxygenase reaction can act as allosteric regulators, binding to a site distinct from the active site to modify the enzyme's substrate preference. nih.gov

Furthermore, recombinant systems are essential for protein engineering and structural biology. Homology modeling and the determination of crystal structures of lipoxygenases, often in complex with inhibitors or substrate mimics, rely on the availability of pure recombinant protein. sci-hub.selsu.edu These structural insights reveal the precise architecture of the substrate-binding pocket and help explain the enzyme's regio- and stereospecificity. nih.govlsu.edu Recombinant enzymes are also employed in whole-cell bioconversion systems to synthesize specific hydroxy fatty acids, demonstrating a practical application of this technology for producing valuable lipid mediators for research. mdpi.com

Substrate Specificity and Kinetic Analysis

The function of a lipoxygenase is defined by its substrate specificity and kinetic efficiency. Detailed kinetic analyses are performed to determine which polyunsaturated fatty acids are the preferred substrates and at what rate they are converted to their corresponding hydroxylated products. These studies typically measure the formation of the conjugated diene product by monitoring the increase in absorbance at 234 nm. nih.gov

Human 15-LOX-1 and 15-LOX-2, while both capable of producing 15S-hydroxylated products, exhibit different substrate preferences. Kinetic studies have been performed to compare their efficiency (kcat/Km) with key fatty acids like arachidonic acid (AA) and linoleic acid (LA), the precursor for this compound's parent compound. The specificity can be influenced by factors such as the presence of detergents like sodium cholate (B1235396) or allosteric regulation by other lipid mediators. nih.gov For example, the linoleic acid product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), can alter the substrate specificity of both 15-LOX-1 and 15-LOX-2. nih.gov

The table below presents a summary of kinetic parameters for human 15-LOX-1, illustrating its activity with both arachidonic and linoleic acid.

Table 1: Steady-State Kinetic Parameters for Human 15-LOX-1

| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |

|---|---|---|---|

| Arachidonic Acid | 6.7 ± 0.9 | 10.4 ± 0.6 | 1.6 ± 0.3 |

| Linoleic Acid | 21 ± 3 | 12.3 ± 0.9 | 0.6 ± 0.1 |

Data derived from studies using recombinant human reticulocyte 15-lipoxygenase-1 (15-hLO-1) in the presence of 0.2% sodium cholate. The values represent the mean ± standard deviation. nih.gov

Studies on lipoxygenases from other species, such as Burkholderia thailandensis (BT 15SLOX), also provide valuable comparative data. The substrate specificity of BT 15SLOX for various polyunsaturated fatty acids (PUFAs) and hydroxy fatty acids (HFAs) has been characterized, showing it is an efficient enzyme for certain bioconversions. mdpi.com

Future Research Directions and Therapeutic Avenues

Discovery of Novel Biological Targets and Receptors

A primary challenge and opportunity in understanding the biological significance of (15S)-15-hydroxyicosa-11,13-dienoic acid lies in the identification of its specific molecular targets and receptors. Eicosanoids typically exert their effects by binding to G protein-coupled receptors (GPCRs), and the diversity of these receptors allows for a wide range of cellular responses. nih.gov While receptors for many prostaglandins and leukotrienes have been identified, the targets for many specialized pro-resolving mediators (SPMs) and other lipoxygenase products remain uncharacterized. researchgate.net

Future research will need to employ a combination of biochemical and molecular biology techniques to de-orphanize receptors for this compound. Affinity-based proteomics, where a labeled version of the lipid is used to pull down interacting proteins from cell lysates, represents a powerful approach. Furthermore, functional screens using libraries of known orphan GPCRs could reveal specific binding and activation. Identifying these receptors is a critical step, as it will enable the development of targeted agonists and antagonists to therapeutically modulate the compound's signaling pathways. Beyond GPCRs, it is also conceivable that this lipid mediator interacts with nuclear receptors or ion channels, avenues that warrant thorough investigation.

| Research Approach | Objective | Potential Outcome |

| Affinity-Based Proteomics | Identify direct binding partners in various cell types. | Discovery of novel cell surface receptors or intracellular targets. |

| Orphan GPCR Screening | Systematically test the compound against a library of uncharacterized GPCRs. | Identification of the specific G protein-coupled receptor(s) for the compound. |

| Computational Docking | Predict potential binding sites on known receptor structures. | Prioritization of candidate receptors for experimental validation. |

| Functional Assays | Measure downstream signaling events (e.g., cAMP, Ca2+ flux) in response to the compound. | Confirmation of receptor activation and elucidation of initial signaling steps. |

Elucidation of Regulatory Networks in Specific Cell Types

The biological effect of this compound is highly context-dependent, varying significantly between different cell types. Understanding the intricate regulatory networks it influences within specific cells is crucial for predicting its physiological and pathological roles.

In immune cells , such as neutrophils and macrophages, 15-lipoxygenase (15-LOX) products are known to play a role in the resolution of inflammation. nih.govoup.com Future studies should focus on how this compound modulates key inflammatory pathways, such as NF-κB and MAPK signaling, in these cells. It is important to determine whether it suppresses the production of pro-inflammatory cytokines and chemokines or promotes the clearance of apoptotic cells (efferocytosis), a hallmark of pro-resolving mediators. nih.gov

In epithelial cells , particularly in the airways, 15-LOX and its metabolites are implicated in cellular differentiation and mucus production. nih.gov Research has shown that the related compound 15-HETE-PE, generated by 15-LOX, can regulate goblet cell differentiation in human airway epithelial cells. nih.gov Therefore, a key research direction is to investigate if this compound influences epithelial barrier function, wound healing, or differentiation processes through pathways like the PPAR signaling pathway. mdpi.com

| Cell Type | Potential Regulatory Role of this compound | Key Research Questions |

| Macrophages | Modulation of inflammatory phenotype (M1 vs. M2 polarization). | Does it suppress pro-inflammatory cytokine release? Does it enhance efferocytosis? |

| Neutrophils | Regulation of chemotaxis and activation. | Does it inhibit neutrophil infiltration into tissues? Does it affect the production of reactive oxygen species? |

| Airway Epithelial Cells | Control of differentiation, mucus production, and barrier integrity. | How does it influence the expression of mucin genes? Does it impact tight junction protein expression? |

| Vascular Smooth Muscle Cells | Regulation of proliferation and migration. | Does it inhibit or stimulate cell growth and movement, potentially impacting vascular remodeling? nih.gov |

Development of Specific Modulators for Biosynthetic and Metabolic Enzymes

The concentration and activity of this compound are tightly controlled by the enzymes responsible for its synthesis and degradation. The primary biosynthetic enzyme is 15-lipoxygenase (15-LOX), which catalyzes the insertion of oxygen into arachidonic acid. nih.govdrziweidai.com The subsequent metabolism of the compound likely involves dehydrogenases that inactivate it.

Developing specific modulators—activators or inhibitors—for these enzymes offers a promising therapeutic strategy.

15-LOX Activators: Activating 15-LOX could shift the arachidonic acid metabolic network away from producing pro-inflammatory leukotrienes and prostaglandins and towards the synthesis of pro-resolving mediators like this compound and its downstream products, such as lipoxins. drziweidai.comnih.gov Recent computational and experimental work has focused on discovering novel allosteric activators of 15-LOX, which could represent a new class of anti-inflammatory drugs. nih.gov

15-LOX Inhibitors: Conversely, in contexts where 15-LOX products contribute to pathology, specific inhibitors are needed. The development of covalent inhibitors and other molecular tools is an active area of research. nih.gov

Inhibitors of Metabolic Enzymes: Identifying and targeting the enzymes that degrade this compound, such as specific 15-hydroxyprostaglandin dehydrogenases, could prolong its biological activity. nih.gov This approach could enhance its beneficial effects, particularly in resolving inflammation.

| Enzyme Target | Type of Modulator | Therapeutic Rationale |

| 15-Lipoxygenase (15-LOX) | Activator | Increase production of pro-resolving mediators to actively terminate inflammation. drziweidai.comnih.gov |

| 15-Lipoxygenase (15-LOX) | Inhibitor | Block production in diseases where its metabolites have pathological roles. nih.gov |

| Metabolic Dehydrogenases | Inhibitor | Prevent the breakdown of the compound, thereby prolonging its pro-resolving or other beneficial activities. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing (15S)-15-hydroxyicosa-11,13-dienoic acid while ensuring stereochemical purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including stereoselective hydroxylation and double-bond formation. For example, Corey et al. (1975) synthesized a structurally similar 9,11-azo-prostanoid using stereospecific azo-coupling and chiral resolution techniques. Key steps include:

- Use of chiral auxiliaries or enzymatic resolution to ensure the 15S configuration.

- Purification via reversed-phase HPLC to separate stereoisomers.

- Validation by NMR and mass spectrometry (MS) to confirm regiochemical and stereochemical integrity .

Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 2D NMR (COSY, HSQC, HMBC) resolves double-bond geometry (11E,13E) and hydroxyl group stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₂₀H₃₂O₃) and fragmentation patterns.

- Circular Dichroism (CD) : Validates the 15S configuration by comparing optical activity to known standards .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards to prevent skin/eye contact.

- Engineering Controls : Use fume hoods for weighing and synthesis steps to minimize inhalation risks.

- Waste Disposal : Deactivate acidic solutions with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from:

- Isomerism : Impurities in 11Z/13Z vs. 11E/13E configurations can alter biological activity. Use chiral HPLC to isolate isomers and test individually.

- Experimental Models : Platelet aggregation assays (e.g., human platelet-rich plasma) may yield different results than smooth muscle contraction models (e.g., rabbit aorta strips). Standardize bioassay protocols across labs .

Q. What strategies optimize HPLC parameters for separating this compound from its stereoisomers or degradation products?

- Methodological Answer :

- Column Selection : Use C18 columns with 3 µm particle size for high resolution.

- Mobile Phase : Acetonitrile/water (65:35 v/v) with 0.1% formic acid improves peak symmetry.

- Detection : UV at 210 nm (carboxylic acid moiety) coupled with evaporative light scattering (ELS) for non-chromophoric analytes .

Q. What in vitro or ex vivo models are most suitable for studying the mechanistic pathways of this compound?

- Methodological Answer :

- Platelet Aggregation Assays : Monitor serotonin release in human platelet-rich plasma to assess prostaglandin-like activity.

- Vascular Smooth Muscle Models : Isolated rabbit aorta strips quantify contractile responses (EC₅₀ values).

- Enzyme Inhibition Studies : Test interactions with cyclooxygenase (COX) isoforms using purified enzyme preparations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.